molecular formula C3H9N B1433879 Ethyl-1,1-D2-methylamine CAS No. 223459-63-0

Ethyl-1,1-D2-methylamine

Cat. No.: B1433879
CAS No.: 223459-63-0
M. Wt: 61.12 g/mol
InChI Key: LIWAQLJGPBVORC-SMZGMGDZSA-N
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Description

Ethyl-1,1-D2-methylamine is a deuterated amine, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased metabolic stability and reduced formation of toxic metabolites. The molecular formula for this compound is C3H7D2N, and it is commonly used as a reference standard in various chemical analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-1,1-D2-methylamine typically involves the selective incorporation of deuterium atoms into the amine structure. One common method involves the treatment of readily available ynamides with a mixture of trifluoroacetic acid and triethylsilane, either deuterated or not. This process results in high levels of deuterium incorporation through a unique sequence involving a domino keteniminium/iminium activation .

Industrial Production Methods

Industrial production of deuterated amines, including this compound, often employs Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent. This method provides relatively high yields and involves simple purifications, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl-1,1-D2-methylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce corresponding nitriles or amides, while reduction can yield primary amines .

Scientific Research Applications

Ethyl-1,1-D2-methylamine is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Ethyl-1,1-D2-methylamine involves its interaction with molecular targets and pathways in biological systems. The incorporation of deuterium atoms into the amine structure increases the stability of the compound by reducing the rate of metabolic oxidation. This results in a longer half-life and reduced formation of toxic metabolites. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or metabolic studies .

Comparison with Similar Compounds

Ethyl-1,1-D2-methylamine can be compared with other similar compounds, such as:

    Methylamine: A primary amine with the formula CH3NH2.

    Dimethylamine: A secondary amine with the formula (CH3)2NH.

    Ethylmethylamine: A secondary amine with the formula C3H9N.

This compound is unique due to its deuterium incorporation, which provides enhanced metabolic stability and reduced toxicity compared to its non-deuterated counterparts.

Properties

IUPAC Name

1,1-dideuterio-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWAQLJGPBVORC-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

61.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl-1,1-D2-methylamine
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Ethyl-1,1-D2-methylamine
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Ethyl-1,1-D2-methylamine
Reactant of Route 4
Ethyl-1,1-D2-methylamine
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Ethyl-1,1-D2-methylamine
Reactant of Route 6
Ethyl-1,1-D2-methylamine

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